8-Hydroperoxy-p-cymene

Radical initiator selection Thermal stability profiling Polymer chemistry

8-Hydroperoxy-p-cymene (CAS 3077-71-2), also known as p-cymene hydroperoxide, is a tertiary alkyl hydroperoxide with the molecular formula C₁₀H₁₄O₂ and molecular weight 166.22 g/mol. It is characterized by a hydroperoxy (-OOH) group attached to the isopropyl carbon of the p-cymene scaffold, which confers distinct thermal stability and radical generation properties relative to its hydrocarbon precursor and other industrial hydroperoxides.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 3077-71-2
Cat. No. B1600300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroperoxy-p-cymene
CAS3077-71-2
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)(C)OO
InChIInChI=1S/C10H14O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h4-7,11H,1-3H3
InChIKeyYCCHNFGPIFYNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroperoxy-p-cymene (CAS 3077-71-2) Procurement Guide: Verified Reactivity and Differentiation Data


8-Hydroperoxy-p-cymene (CAS 3077-71-2), also known as p-cymene hydroperoxide, is a tertiary alkyl hydroperoxide with the molecular formula C₁₀H₁₄O₂ and molecular weight 166.22 g/mol [1]. It is characterized by a hydroperoxy (-OOH) group attached to the isopropyl carbon of the p-cymene scaffold, which confers distinct thermal stability and radical generation properties relative to its hydrocarbon precursor and other industrial hydroperoxides [2]. This compound occurs as a natural oxidation product in stored essential oils (e.g., citral) and as a thymol impurity, and it serves as a key intermediate in both synthetic and biosynthetic pathways to oxygenated aromatics [3].

Why 8-Hydroperoxy-p-cymene Cannot Be Substituted with p-Cymene or Cumene Hydroperoxide in Critical Applications


Generic substitution of 8-hydroperoxy-p-cymene with its hydrocarbon precursor p-cymene or with the more common cumene hydroperoxide (CHP) is scientifically invalid in applications requiring controlled radical initiation or specific oxidative intermediates. 8-Hydroperoxy-p-cymene exhibits a distinct thermal decomposition profile, with an O-O bond dissociation activation energy of 33.7 kcal/mol, which is 1.0 kcal/mol lower than cumene hydroperoxide (34.7 kcal/mol) but 8.3 kcal/mol higher than tert-butyl hydroperoxide (25.4 kcal/mol), placing it in a unique reactivity window for thermally triggered radical generation [1]. Furthermore, the liquid-phase oxidation of p-cymene to its tertiary hydroperoxide can achieve selectivity up to 95% under optimized catalytic conditions, a parameter that distinguishes this specific hydroperoxide from primary hydroperoxide byproducts that form during cymene oxidation and lead to undesirable resinification in cresol manufacturing .

Quantitative Differentiation Evidence for 8-Hydroperoxy-p-cymene (3077-71-2): Comparative Performance Data


O-O Bond Dissociation Activation Energy: 8-Hydroperoxy-p-cymene vs. Cumene Hydroperoxide vs. tert-Butyl Hydroperoxide

Density functional theory (DFT) calculations at the M06-2X/6-311+G(d,p) level reveal that 8-hydroperoxy-p-cymene requires an O-O bond dissociation activation energy of 33.7 kcal/mol for homolytic cleavage to generate alkoxy and hydroxyl radicals. This value places the compound in a distinct intermediate stability tier: it is 1.0 kcal/mol lower than cumene hydroperoxide (34.7 kcal/mol), indicating moderately easier thermal initiation, yet 8.3 kcal/mol higher than tert-butyl hydroperoxide (25.4 kcal/mol), conferring substantially greater thermal stability and shelf-life predictability relative to the more labile tert-butyl hydroperoxide [1].

Radical initiator selection Thermal stability profiling Polymer chemistry

Synthetic Selectivity: Tertiary Hydroperoxide Formation in p-Cymene Liquid-Phase Oxidation

In the liquid-phase oxidation of p-cymene to produce 8-hydroperoxy-p-cymene (the tertiary hydroperoxide), the use of N-hydroxyphthalimide (NHPI) as a catalyst enables selectivity of up to 95% toward the desired tertiary hydroperoxide product at a hydrocarbon conversion of 25-30%, with reaction temperatures maintained at 80-120 °C . This high selectivity is critical because p-cymene oxidation also generates a primary hydroperoxide via methyl group oxidation; this primary hydroperoxide decomposes during subsequent acid-catalyzed cleavage to form formaldehyde, which condenses with cresol products causing resinification and yield loss [1].

Process chemistry Hydroperoxide manufacturing Selectivity optimization

Role as Essential Precursor to p-Methylacetophenone and 4-(2-Hydroxy-2-propyl)benzaldehyde in Citral Degradation

In stored citral solutions, 8-hydroperoxy-p-cymene forms as a natural oxidation product. Subsequent Fe²⁺-induced decomposition of this hydroperoxide generates two distinct aromatic products: p-methylacetophenone and 4-(2-hydroxy-2-propyl)benzaldehyde [1]. Critically, an alternative tert-alkoxy radical pathway (not involving 8-hydroperoxy-p-cymene decomposition) was also found to produce these same compounds, demonstrating that 8-hydroperoxy-p-cymene is one of two parallel precursor routes to these specific degradation markers [2]. The compound was unambiguously identified as a component in stored citral solutions, and its presence is confirmed by gas chromatography with a Kovats retention index of 1321 on a DB-1 non-polar capillary column (60 m × 0.25 mm × 0.25 μm film thickness) under programmed temperature conditions from 80 °C to 210 °C at 3 °C/min [3].

Flavor chemistry Degradation pathway analysis Analytical standard

Verified Application Scenarios for 8-Hydroperoxy-p-cymene Based on Quantitative Differentiation Data


Controlled Radical Initiator for Polymerization Requiring Intermediate Thermal Stability

8-Hydroperoxy-p-cymene is optimally suited for free-radical polymerization processes where cumene hydroperoxide (Eₐ = 34.7 kcal/mol) initiates too slowly at the target operating temperature, yet tert-butyl hydroperoxide (Eₐ = 25.4 kcal/mol) decomposes too rapidly, causing exotherm control challenges or premature initiation during storage and handling [1]. With an O-O bond dissociation activation energy of 33.7 kcal/mol, this compound occupies a precisely defined intermediate thermal stability window, enabling lower initiation temperatures than CHP while maintaining significantly better shelf stability and process safety than t-BuOOH.

Cresol Manufacturing via Acid-Catalyzed Cleavage of High-Purity Tertiary Hydroperoxide

In the industrial production of cresols, the Hock process requires selective oxidation of p-cymene to the tertiary hydroperoxide (8-hydroperoxy-p-cymene) while minimizing primary hydroperoxide formation [1]. The demonstrated 95% selectivity under NHPI catalysis at 25-30% conversion directly supports process economics by reducing the downstream burden of separating primary hydroperoxide-derived formaldehyde, which otherwise condenses with cresol products to form resinous byproducts and depress overall yield [2]. Procurement of high-purity 8-hydroperoxy-p-cymene or its optimized synthetic route is therefore essential for efficient cresol manufacturing.

Analytical Reference Standard for Essential Oil Degradation Studies

8-Hydroperoxy-p-cymene is an authenticated component in aged citral solutions and serves as a Fe²⁺-decomposable precursor to p-methylacetophenone and 4-(2-hydroxy-2-propyl)benzaldehyde [1]. Its verified Kovats retention index of 1321 on DB-1 columns under standardized GC conditions enables its use as a retention time marker and calibration standard for identifying and quantifying oxidative degradation pathways in stored citrus oils, thyme oil, oregano oil, and other p-cymene-containing essential oils.

One-Step Quantitative Synthesis for Laboratory-Scale Research Supply

For academic and industrial laboratories requiring small-to-medium quantities of 8-hydroperoxy-p-cymene, a validated one-step synthesis protocol using adapted Vilsmeier conditions delivers the compound in quantitative yield [1]. The product is fully characterized by ¹H-, ²H-, and ¹³C-NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data publicly available . This synthetic accessibility reduces dependency on commercial suppliers for research-scale procurement.

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